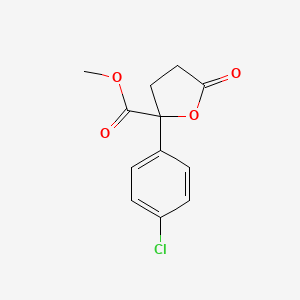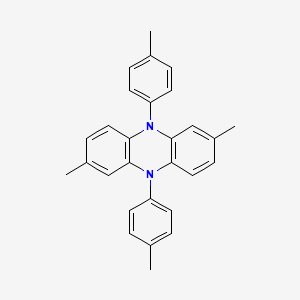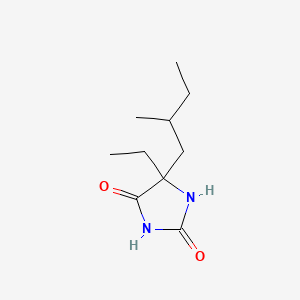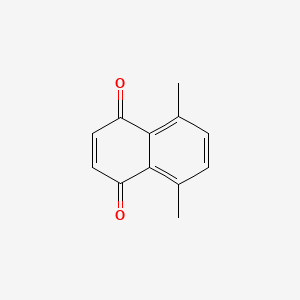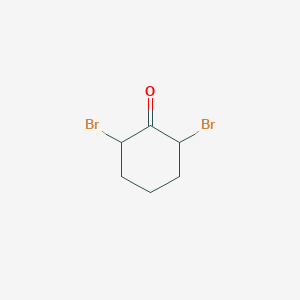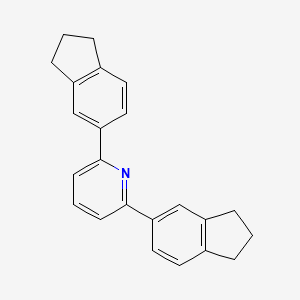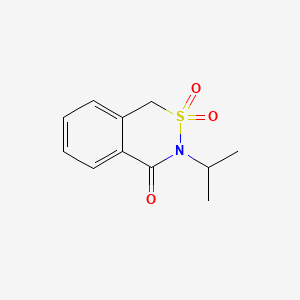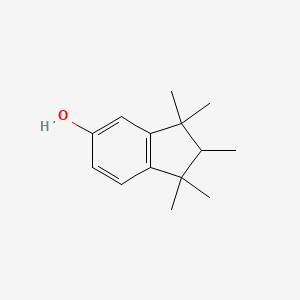
1,1,2,3,3-Pentamethylindan-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,3,3-Pentamethylindan-5-ol is a chemical compound with the molecular formula C₁₄H₂₀O It is a derivative of indan, a bicyclic hydrocarbon, and features five methyl groups attached to the indan ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,2,3,3-Pentamethylindan-5-ol can be synthesized through several methods. One common synthetic route involves the reaction of isopropenylbenzene with 2-methyl-but-2-ene in the presence of sulfuric acid as a catalyst. The reaction is carried out at a temperature of 30-35°C, and the mixture is aged for a few hours before being quenched with water. The organic layer is then separated and purified to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may involve advanced techniques such as distillation and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,2,3,3-Pentamethylindan-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,1,2,3,3-Pentamethylindan-5-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s structural properties make it a candidate for studying biological interactions and enzyme mechanisms.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1,1,2,3,3-Pentamethylindan-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors involved in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,1,2,3,3-Pentamethylindan: A closely related compound with similar structural features but lacking the hydroxyl group.
2,3,3-Trimethyl-2,3-dihydro-1H-indene: Another related compound with a different substitution pattern on the indan ring
Uniqueness
1,1,2,3,3-Pentamethylindan-5-ol is unique due to the presence of the hydroxyl group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This functional group allows for a wider range of chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
34380-66-0 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1,1,2,3,3-pentamethyl-2H-inden-5-ol |
InChI |
InChI=1S/C14H20O/c1-9-13(2,3)11-7-6-10(15)8-12(11)14(9,4)5/h6-9,15H,1-5H3 |
InChI Key |
OAZWKUSHEIWQKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(C1(C)C)C=C(C=C2)O)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



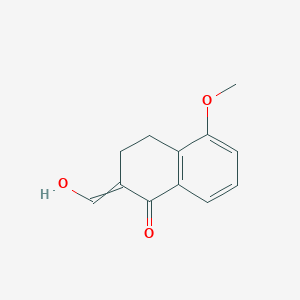
![2,5-Bis[(4-azidophenyl)methylidene]cyclopentan-1-one](/img/structure/B14687268.png)
